molecular formula C12H12ClNO3 B14915012 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

Cat. No.: B14915012
M. Wt: 253.68 g/mol
InChI Key: XPXXATQXUGIFDN-UHFFFAOYSA-N
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Description

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. For example, the reaction of o-aminophenols with N-tert-butyl-1,5,3-dithiazepane under mild conditions (20°C, 3 hours, 5 mol% Sm(NO3)3·6H2O, EtOH:CHCl3) can yield azepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and recyclization can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one involves its interaction with molecular targets in biological systems. The exact pathways and targets are not well-defined, but the compound’s structure suggests it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one
  • 8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one

Uniqueness

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one is unique due to its specific chlorine substitution pattern and the spirocyclic structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

6'-chlorospiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one

InChI

InChI=1S/C12H12ClNO3/c13-9-2-1-3-10-8(9)6-12(7-11(15)14-10)16-4-5-17-12/h1-3H,4-7H2,(H,14,15)

InChI Key

XPXXATQXUGIFDN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3=C(C=CC=C3Cl)NC(=O)C2

Origin of Product

United States

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